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molecular formula C13H20O3 B8563945 1-(Dimethoxymethyl)-4-(2-methoxypropan-2-yl)benzene CAS No. 116473-59-7

1-(Dimethoxymethyl)-4-(2-methoxypropan-2-yl)benzene

Cat. No. B8563945
M. Wt: 224.30 g/mol
InChI Key: VZXZEPUYHYKFJX-UHFFFAOYSA-N
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Patent
US04847425

Procedure details

1.9 kg of 4-(1-methoxy-1-methylethyl)-benzaldehyde dimethyl acetal and 1.8 kg of water were refluxed (bottom temperature 87° C.) for about 1 hour, while stirring. Thereafter, the mixture was cooled to about 25° C., the phases were separated and the organic phase was distilled under a top pressure of 4 mbar and at 105°-108° C. (top temperatures). This gave 1,314.6 kg of 4-(1-methoxy-1-methylethyl)-benzaldehyde.
Quantity
1.9 kg
Type
reactant
Reaction Step One
Name
Quantity
1.8 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]([O:13][CH3:14])([CH3:12])[CH3:11])=[CH:6][CH:5]=1>O>[CH3:14][O:13][C:10]([C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:2])=[CH:9][CH:8]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
1.9 kg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(C)(C)OC)OC
Name
Quantity
1.8 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
DISTILLATION
Type
DISTILLATION
Details
the organic phase was distilled under a top pressure of 4 mbar and at 105°-108° C. (top temperatures)

Outcomes

Product
Name
Type
product
Smiles
COC(C)(C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 314.6 kg
YIELD: CALCULATEDPERCENTYIELD 20837.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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